2,4-Dichloro-6-methylbenzoic acid physical properties
2,4-Dichloro-6-methylbenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2,4-Dichloro-6-methylbenzoic Acid
Introduction
2,4-Dichloro-6-methylbenzoic acid, a halogenated aromatic carboxylic acid, is a compound of interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structural features—a carboxylic acid group susceptible to a variety of chemical transformations, a substituted aromatic ring, and the presence of halogen atoms—impart a unique combination of physical and chemical properties. Understanding these properties is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for developing new applications.
This guide provides a comprehensive overview of the core physical properties of 2,4-Dichloro-6-methylbenzoic acid, grounded in established chemical principles. It further outlines detailed, field-proven experimental protocols for the determination of these properties, offering both the "how" and the "why" to ensure scientific integrity and reproducibility.
Core Physical and Chemical Properties
A summary of the essential physical properties for 2,4-Dichloro-6-methylbenzoic acid is presented below. These values are fundamental for predicting the compound's behavior in various experimental settings.
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-6-methylbenzoic acid | PubChem[1] |
| CAS Number | 65410-80-2 | PubChem[1] |
| Molecular Formula | C₈H₆Cl₂O₂ | PubChem[1] |
| Molecular Weight | 205.03 g/mol | PubChem[1] |
| Exact Mass | 203.9744848 Da | PubChem[1] |
| XLogP3 (log P) | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Polar Surface Area | 37.3 Ų | PubChem[1] |
In-Depth Analysis of Physicochemical Characteristics
Molecular Structure and Polarity
The structure of 2,4-Dichloro-6-methylbenzoic acid consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid group. The carboxylic acid moiety is polar and capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). The dichloromethyl-substituted benzene ring, however, is largely nonpolar and hydrophobic. This amphipathic nature dictates its solubility profile. The calculated octanol-water partition coefficient (XLogP3) of 3.1 indicates a preference for nonpolar environments over aqueous ones, suggesting low water solubility.[1]
Melting Point as a Criterion for Purity
Solubility Profile
The "like dissolves like" principle is the cornerstone for predicting solubility.[5]
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Water: Due to the large, nonpolar dichlorophenyl group, the compound is expected to be poorly soluble in water.
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Nonpolar Organic Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring should confer solubility in these solvents.
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Polar Organic Solvents (e.g., Ethanol, Acetone): These solvents can interact with both the polar carboxylic acid group and the nonpolar ring, likely resulting in good solubility.
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Aqueous Acid/Base: As a carboxylic acid, it is a weak acid. Therefore, it will be largely insoluble in acidic aqueous solutions. However, in the presence of a base (e.g., 5% NaOH or 5% NaHCO₃), it will be deprotonated to form its corresponding carboxylate salt. This ionic salt is significantly more polar than the neutral acid and will be readily soluble in water.[6] This acid-base reactivity is a key principle used in extraction and purification.
Acidity and pKa
The acid dissociation constant (pKa) quantifies the acidity of a compound. For a carboxylic acid, it is the pH at which the compound exists in a 50:50 equilibrium between its protonated (acidic) and deprotonated (conjugate base) forms.[7] The pKa of benzoic acid is approximately 4.2. The substituents on the aromatic ring of 2,4-Dichloro-6-methylbenzoic acid will modulate this value:
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** Chlorine Atoms:** As electron-withdrawing groups, the two chlorine atoms will stabilize the negative charge of the carboxylate conjugate base through an inductive effect, thereby increasing the acidity (i.e., lowering the pKa) relative to benzoic acid.
-
Methyl Group: As an electron-donating group, the methyl group will have a slight destabilizing effect on the conjugate base, decreasing acidity (i.e., raising the pKa).
The net effect of these substituents will determine the final pKa. Given the presence of two strong electron-withdrawing groups, the pKa of 2,4-Dichloro-6-methylbenzoic acid is expected to be lower (more acidic) than that of benzoic acid.
Spectroscopic Characterization Profile
Spectroscopic methods are indispensable for structural elucidation and confirmation.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the three methyl protons (CH₃), two singlets or doublets for the two aromatic protons (Ar-H) in different chemical environments, and a broad singlet for the acidic carboxylic acid proton (-COOH), which is often exchangeable with D₂O.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal eight distinct carbon signals: one for the methyl carbon, six for the aromatic carbons (four substituted and two unsubstituted), and one for the carbonyl carbon of the carboxylic acid, which typically appears far downfield.
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Infrared (IR) Spectroscopy: Key diagnostic absorption bands would include a very broad O-H stretch from approximately 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a strong C=O (carbonyl) stretch around 1700 cm⁻¹, and C-Cl stretches in the fingerprint region.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (205 amu).[8][9] Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and chlorine-containing fragments ([M]⁺, [M+2]⁺, and [M+4]⁺ peaks). Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, m/z 17) to give [M-17]⁺ and the loss of the entire carboxyl group (-COOH, m/z 45) to give [M-45]⁺.[9]
Standardized Protocols for Physical Property Determination
The following protocols describe robust methods for experimentally determining the key physical properties of 2,4-Dichloro-6-methylbenzoic acid.
Protocol 1: Melting Point Determination
Causality: This method relies on the principle that the transition from a solid to a liquid phase for a pure crystalline substance occurs at a precise and reproducible temperature.[2] The temperature is slowly ramped to ensure thermal equilibrium between the heating block, the thermometer, and the sample.
Methodology:
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Sample Preparation: Place a small amount of the dry, crystalline 2,4-Dichloro-6-methylbenzoic acid on a clean, dry surface. Crush it into a fine powder.[10][11]
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Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[11][12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp apparatus (or attach it to a thermometer in a Thiele tube setup).
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps save time in the subsequent accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but at a much slower rate (1-2°C per minute) once the temperature is within 20°C of the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.
-
Replicates: Repeat the accurate determination at least twice to ensure consistency.
Caption: A parallel workflow for assessing the qualitative solubility of a compound.
Protocol 3: pKa Determination via Potentiometric Titration
Causality: This method determines the pKa by monitoring the pH of a solution of the weak acid as it is neutralized with a strong base. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation. [7][13] Methodology:
-
Solution Preparation: Accurately weigh a sample of 2,4-Dichloro-6-methylbenzoic acid and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if water solubility is low). Prepare a standardized solution of a strong base, such as 0.1 M NaOH (carbonate-free). [13]2. Apparatus Setup: Place the acidic solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration: Add the NaOH solution from a burette in small, precise increments (e.g., 0.1 mL).
-
Data Collection: After each addition, allow the pH reading to stabilize and record the total volume of NaOH added and the corresponding pH.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is identified by the steepest change in pH per volume of titrant added.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH required to reach the equivalence point (V_eq).
-
The half-equivalence point is at V_eq / 2.
-
Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the acid.
-
Workflow Diagram: Potentiometric Titration for pKa
Caption: Step-by-step workflow for pKa determination using potentiometric titration.
Conclusion
The physical properties of 2,4-Dichloro-6-methylbenzoic acid are a direct consequence of its molecular structure. Its limited water solubility, acidic nature, and expected melting point are all critical parameters for its handling, purification, and application in research and development. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, ensuring that researchers and scientists can proceed with a high degree of confidence in the characterization of this and similar compounds. A thorough understanding of these fundamental characteristics is the foundation upon which innovative applications in drug discovery and materials science are built.
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